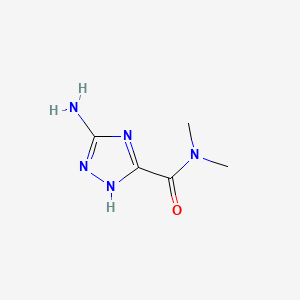

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide typically involves the nucleophilic addition and cyclization of carbodiimides with diazo compounds. This process is often carried out under mild conditions and does not require transition metals . Another method involves the reaction of hydrazine hydrate, aminocyanide, and formic acid, followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

化学反応の分析

Types of Reactions

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various substituted triazoles, which can have different biological and chemical properties.

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Research has shown that derivatives of 1,2,4-triazoles possess a wide range of bioactivities including antifungal, antibacterial, and antiviral effects. Specifically, studies indicate that compounds related to 3-amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide demonstrate significant inhibitory activity against various pathogens.

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Candida albicans | 0.0156 | |

| Escherichia coli | 0.125 | |

| Staphylococcus aureus | 0.5 |

Mechanism of Action

The mechanism by which these compounds exert their effects often involves inhibition of key enzymes or interference with cellular processes. For instance, docking studies have revealed that the triazole ring plays a critical role in binding to target proteins within microbial cells.

Material Science Applications

Corrosion Inhibition

this compound has been investigated for its potential as a corrosion inhibitor in metal protection. Its effectiveness is attributed to the formation of a protective layer on metal surfaces.

Polymer Chemistry

The compound is also utilized in the synthesis of polymers with enhanced properties. Triazole derivatives can act as cross-linking agents or functional additives that improve thermal stability and mechanical strength.

Energetic Materials

Synthesis of Energetic Salts

Recent research has highlighted the compound's application in the synthesis of nitrogen-rich energetic salts. These salts are characterized by their high density and thermal stability, making them suitable for use in explosives and propellants.

| Property | Value |

|---|---|

| Thermal Stability | Up to 407 °C |

| Impact Sensitivity | 5–80 J |

| Theoretical Detonation Properties | Comparable to RDX/HMX |

The energetic salts derived from this compound exhibit promising physical properties that could lead to their use in military and aerospace applications .

Case Studies

Case Study 1: Antifungal Activity

A study evaluated various triazole derivatives for antifungal activity against Candida species. The results indicated that certain modifications to the triazole structure significantly enhanced activity compared to standard antifungal agents like fluconazole .

Case Study 2: Corrosion Inhibition Performance

Another investigation focused on the corrosion inhibition efficiency of this compound on mild steel in acidic environments. The results demonstrated a substantial reduction in corrosion rates when treated with this compound .

作用機序

The mechanism of action of 3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. It can form hydrogen bonds and engage in dipole interactions with biological receptors, affecting their function. The exact pathways and targets depend on the specific application and the derivatives used .

類似化合物との比較

Similar Compounds

1H-1,2,3-Triazole: Known for its use in click chemistry and as a building block for various pharmaceuticals.

5-amino-1H-1,2,4-triazole-3-carbohydrazide: Used in the synthesis of energetic salts and has applications in materials science.

Uniqueness

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in scientific research and industrial applications.

生物活性

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (often referred to as DMAT) is a chemical compound characterized by its triazole ring structure and functional groups that provide significant biological activity. This article explores the compound's biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H9N5O·H2O, with a molecular weight of 173.17 g/mol. The presence of the amino and carboxamide groups contributes to its reactivity and potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C5H9N5O·H2O |

| Molecular Weight | 173.17 g/mol |

| Functional Groups | Amino, Carboxamide |

| Solubility | Water-soluble (hydrate form) |

Biological Activity

Research indicates that DMAT exhibits notable antifungal activity. It has been shown to inhibit specific metabolic pathways in various fungal strains, making it a candidate for antifungal drug development. Additionally, DMAT may possess anti-inflammatory properties and has demonstrated potential in modulating immune responses.

Antifungal Activity

DMAT has been studied for its efficacy against several fungal pathogens. The inhibition of fungal growth appears to be linked to its ability to interfere with essential metabolic processes.

Case Study: Antifungal Efficacy

A study investigating the antifungal properties of DMAT reported significant inhibition against Candida albicans and Aspergillus niger. The compound demonstrated an IC50 value in the low micromolar range, indicating potent antifungal activity .

The mechanism by which DMAT exerts its biological effects involves binding to specific enzymes associated with fungal metabolism. This binding disrupts critical pathways necessary for fungal growth and survival.

Interaction Studies

Studies have shown that DMAT interacts with enzymes such as cytochrome P450s involved in sterol biosynthesis in fungi. This interaction leads to the accumulation of toxic sterol intermediates, ultimately resulting in cell death .

Synthesis Methods

Several synthesis pathways for DMAT have been reported, emphasizing its accessibility for research and potential therapeutic applications.

- Microwave-Assisted Synthesis : A method utilizing microwave irradiation has been developed for the efficient synthesis of DMAT derivatives.

- Copper-Catalyzed Reactions : Recent advancements include copper-catalyzed three-component reactions that yield triazole derivatives with high regioselectivity .

Comparative Analysis with Related Compounds

DMAT shares structural similarities with other triazole derivatives, which may influence its biological activity.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Amino-1H-1,2,4-triazole | Contains an amino group | Simpler structure; lacks carboxamide functionality |

| 5-Methyl-1H-1,2,4-triazole | Methyl substitution at position 5 | Exhibits different biological activity profiles |

| 4-Amino-N,N-dimethyl-1H-pyrazole | Pyrazole ring instead of triazole | Different ring structure alters reactivity |

The unique combination of functional groups in DMAT enhances its biological activity compared to structurally similar compounds.

特性

IUPAC Name |

3-amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-10(2)4(11)3-7-5(6)9-8-3/h1-2H3,(H3,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFFZPOUFUWQOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC(=NN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。